Voriconazole

Vue d'ensemble

Description

Le voriconazole est un médicament antifongique triazole utilisé pour traiter les infections fongiques graves. Il est particulièrement efficace contre les infections fongiques invasives telles que l'aspergillose invasive et la candidose. Le this compound a été approuvé par la Food and Drug Administration des États-Unis en 2002 et est commercialisé sous le nom de marque Vfend .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le voriconazole est synthétisé par un processus en plusieurs étapes qui implique la formation d'un cycle triazole et l'introduction d'atomes de fluor. Les étapes clés comprennent :

Formation du cycle triazole : Ceci est obtenu en faisant réagir un précurseur approprié avec de l'hydrazine et un aldéhyde approprié.

Introduction d'atomes de fluor : La fluoration est réalisée en utilisant des agents fluorants tels que le trifluorure de diéthylaminosulfure.

Méthodes de production industrielle : La production industrielle de this compound implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend le contrôle des conditions réactionnelles telles que la température, la pression et le pH, ainsi que l'utilisation de la chromatographie liquide haute performance pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : Le voriconazole subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former du N-oxyde de this compound, qui a une activité antifongique minimale.

Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant le cycle triazole.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Principaux produits :

N-oxyde de this compound : Formé par oxydation.

Dérivés substitués : Formés par des réactions de substitution

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des antifongiques triazoles.

Biologie : Investigué pour ses effets sur le métabolisme des cellules fongiques et les mécanismes de résistance.

Médecine : Largement utilisé en milieu clinique pour traiter les infections fongiques invasives, en particulier chez les patients immunodéprimés.

Industrie : Employé dans le développement de nouveaux agents antifongiques et de nouvelles formulations .

5. Mécanisme d'action

Le this compound exerce ses effets antifongiques en inhibant l'enzyme 14-alpha-stérol déméthylase, qui est impliquée dans la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En inhibant cette enzyme, le this compound perturbe la formation de la membrane cellulaire fongique, conduisant à la mort cellulaire. Ce mécanisme est similaire à celui d'autres antifongiques azolés, mais le this compound a un spectre d'activité plus large et une puissance plus élevée .

Applications De Recherche Scientifique

Treatment of Invasive Fungal Infections

Voriconazole is primarily used for treating invasive aspergillosis, a severe infection that poses a high mortality risk in immunocompromised patients. Clinical studies have shown that this compound is significantly more effective than traditional therapies, such as amphotericin B, particularly in patients with acute invasive aspergillosis. For instance, in a multicenter study, a good response rate was observed in 48% of patients treated with this compound, highlighting its efficacy in this context .

Efficacy Against Specific Pathogens

This compound has been shown to be effective against a range of fungal pathogens:

- Candida species: It is active against all Candida species, including those resistant to fluconazole .

- Aspergillus species: this compound exhibits excellent activity against Aspergillus fumigatus and other molds .

- Cryptococcus neoformans: It is also effective against this yeast, which can cause severe infections in immunocompromised individuals .

Therapeutic Drug Monitoring (TDM)

Due to this compound's variable pharmacokinetics and potential for drug interactions, therapeutic drug monitoring is crucial. Studies indicate that maintaining plasma concentrations within the therapeutic range (1-5.5 µg/mL) significantly improves treatment outcomes. For example, patients with trough concentrations below 1 µg/mL had a lack of response in 46% of cases compared to only 12% when levels were above this threshold .

Case Studies and Observations

Several case studies have documented the clinical applications and challenges associated with this compound therapy:

- This compound-Induced Toxicity: Reports have indicated adverse effects such as visual disturbances and liver enzyme elevations. In one study involving solid organ transplant patients, two cases of this compound-induced periostitis were documented, emphasizing the need for careful monitoring during long-term therapy .

- Drug Interactions: this compound's metabolism can be affected by co-administered medications like proton pump inhibitors (PPIs), which may increase its plasma levels and enhance efficacy but also raise the risk of toxicity .

Summary of Clinical Efficacy

The following table summarizes key findings from clinical studies on this compound:

Mécanisme D'action

Voriconazole exerts its antifungal effects by inhibiting the enzyme 14-alpha-sterol demethylase, which is involved in the synthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the formation of the fungal cell membrane, leading to cell death. This mechanism is similar to other azole antifungals but this compound has a broader spectrum of activity and higher potency .

Comparaison Avec Des Composés Similaires

Le voriconazole est souvent comparé à d'autres antifongiques triazoles tels que le fluconazole, l'itraconazole et le posaconazole :

Fluconazole : Le this compound a un spectre d'activité plus large et est efficace contre les souches résistantes au fluconazole.

Itraconazole : Le this compound a une meilleure biodisponibilité orale et moins de problèmes d'absorption.

Posaconazole : Les deux ont une activité à large spectre, mais le this compound est souvent préféré pour sa puissance plus élevée et son délai d'action plus rapide.

Composés similaires :

- Fluconazole

- Itraconazole

- Posaconazole

- Ravuconazole

Les propriétés uniques du this compound, telles que son large spectre d'activité et sa puissance élevée, en font un agent antifongique précieux en milieu clinique et de recherche.

Activité Biologique

Voriconazole is a triazole antifungal agent that has gained prominence in the treatment of various fungal infections, particularly those caused by Aspergillus species and other opportunistic pathogens. This article delves into the biological activity of this compound, examining its pharmacological mechanisms, clinical efficacy, and case studies that highlight its therapeutic applications.

This compound exerts its antifungal effects primarily through the inhibition of fungal cytochrome P450-dependent 14-alpha-lanosterol demethylation. This process is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound leads to the accumulation of toxic sterols and a reduction in ergosterol levels, resulting in compromised cell membrane integrity and ultimately cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its extensive oral bioavailability (over 95%) and saturable metabolism, which can lead to nonlinear pharmacokinetics. The drug reaches peak plasma concentrations within 1-2 hours post-administration. Its volume of distribution is approximately 4.6 L/kg, indicating significant tissue penetration . Notably, this compound is metabolized primarily by the liver enzyme CYP2C19, with genetic polymorphisms affecting metabolism rates among different populations .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in treating invasive aspergillosis compared to traditional therapies like amphotericin B. In a clinical study involving 277 patients with invasive aspergillosis, this compound achieved a satisfactory global response rate of 53%, compared to 32% for amphotericin B (p<0.0001). Additionally, survival rates at Day 84 were higher for patients receiving this compound (71%) versus those on amphotericin B (58%) .

Table 1: Efficacy Comparison between this compound and Amphotericin B

| Treatment | Satisfactory Global Response (%) | Survival Rate at Day 84 (%) |

|---|---|---|

| This compound | 53 | 71 |

| Amphotericin B | 32 | 58 |

Case Studies

Several case studies illustrate the clinical application and effectiveness of this compound:

- Case Study 1 : A retrospective analysis of a patient with recurrent mucocutaneous Candida infections revealed that after switching from fluconazole to this compound, there was a marked improvement in symptoms and overall health status .

- Case Study 2 : In patients with acute leukemia suffering from Aspergillus meningitis, cerebrospinal fluid concentrations of this compound were found to be between 42% to 67% of plasma concentrations, suggesting effective penetration into the central nervous system .

Cytotoxicity Studies

Research investigating the cytotoxic effects of this compound on mammalian cells has shown that it exhibits varying degrees of cytotoxicity depending on concentration. For instance, exposure to concentrations ranging from 0.7 µM to 35.8 µM resulted in an average cell viability decrease from approximately 85% to 74%, indicating that while this compound is effective against fungi, it may also affect mammalian cells at higher concentrations .

Table 2: Cytotoxicity of this compound on SIRC Cells

| This compound Concentration (µM) | Average Cell Viability (%) |

|---|---|

| 0.7 | 85.35 |

| 3.6 | ~80 |

| 14.3 | ~75 |

| 35.8 | 74.33 |

Propriétés

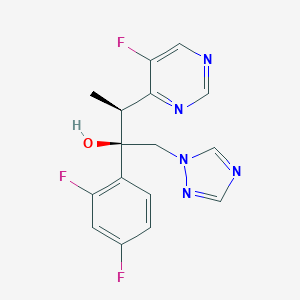

IUPAC Name |

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-MGPLVRAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046485, DTXSID201019420 | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Low, 9.78e-02 g/L | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Voriconazole is used to treat fungal infections caused by a variety of organisms but including _Aspergillus spp._ and _Candida spp_. Voriconazole is a triazole antifungal exhibiting fungistatic activity against fungal pathogens. Like other triazoles, voriconazole binds to 14-alpha sterol demethylase, also known as CYP51, and inhibits the demethylation of lanosterol as part of the ergosterol synthesis pathway in yeast and other fungi. The lack of sufficient ergosterol disrupts fungal cell membrane function and limits fungal cell growth. With fungal growth limited, the host's immune system is able to clear the invading organism. | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

188416-29-7, 137234-62-9 | |

| Record name | (±)-Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VORICONAZOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 - 130 °C | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.